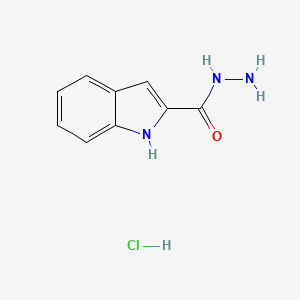
1H-Indole-2-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance and is often used in the synthesis of biologically active structures .
Synthesis Analysis
The synthesis of N-acylhydrazone derivatives, which include 1H-Indole-2-carbohydrazide, involves the addition of an appropriate aromatic aldehyde to a solution of a hydrazide compound in water, in the presence of a catalytic amount of glacial acetic acid . Other synthetic routes involve the cyclisation of indole-2-carbohydrazides under certain reaction conditions .Molecular Structure Analysis
The linear formula of 1H-Indole-2-carbohydrazide is C9H9N3O . The structure includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
1H-Indole-2-carbohydrazide and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
1H-Indole-2-carbohydrazide has a density of 1.4±0.1 g/cm³. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It has a molar refractivity of 51.1±0.3 cm³ and a molar volume of 129.4±3.0 cm³ . Its polar surface area is 71 Ų, and it has a polarizability of 20.2±0.5 10^-24 cm³ .Mecanismo De Acción
The exact mechanism of action of 1H-Indole-2-carbohydrazide hydrochloride is not fully understood. However, it is thought to interact with various cellular targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit a range of biochemical and physiological effects. These include the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Indole-2-carbohydrazide hydrochloride in lab experiments is its versatility. It can be used in a range of assays and tests, making it a useful tool for researchers. However, one limitation is the potential for toxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 1H-Indole-2-carbohydrazide hydrochloride. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential as a therapeutic agent for various diseases. Additionally, there is potential for the development of new fluorescent probes based on this compound for use in various imaging applications.
Métodos De Síntesis
The synthesis of 1H-Indole-2-carbohydrazide hydrochloride can be achieved using a variety of methods. One common approach involves the reaction of indole-2-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The resulting product can then be treated with hydrochloric acid to yield the hydrochloride salt.
Aplicaciones Científicas De Investigación
1H-Indole-2-carbohydrazide hydrochloride has been investigated for a range of scientific research applications. One area of interest is its potential as a fluorescent probe for the detection of various biological molecules. It has also been studied for its ability to inhibit the growth of certain cancer cells and as a potential treatment for neurodegenerative diseases.
Safety and Hazards
Propiedades
IUPAC Name |
1H-indole-2-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMRTYBIMKJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

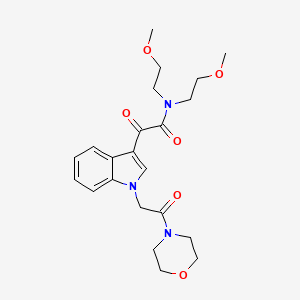
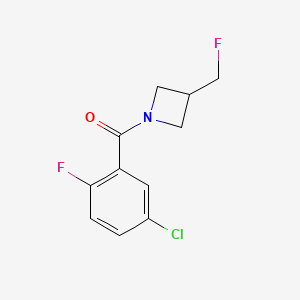
![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)


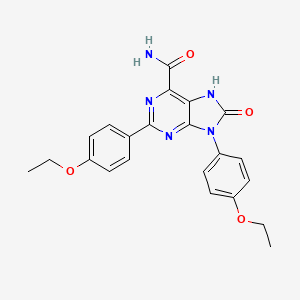

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)
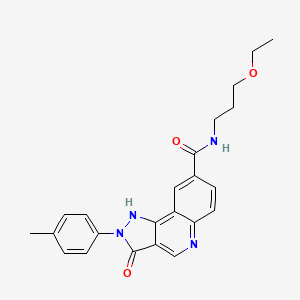
![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)
![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)
![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)
